molecular formula C10H8FNO2S B346750 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone CAS No. 76561-14-3

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone

Cat. No.: B346750
CAS No.: 76561-14-3
M. Wt: 225.24g/mol
InChI Key: PPXCGMOIZWOPRO-UHFFFAOYSA-N
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Description

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a fluorine atom at the 7th position, a methylsulfinyl group at the 3rd position, and a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methylsulfinyl Group Introduction: The methylsulfinyl group can be introduced through the oxidation of a methylthio precursor using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Formation of 7-fluoro-3-(methylsulfonyl)-4(1H)-quinolinone

    Reduction: Formation of 7-fluoro-3-(methylthio)-4(1H)-quinolinone

    Substitution: Formation of various substituted quinolinone derivatives

Scientific Research Applications

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone involves its interaction with specific molecular targets. The fluorine atom and the methylsulfinyl group contribute to its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-3-(methylthio)-4(1H)-quinolinone
  • 7-chloro-3-(methylsulfinyl)-4(1H)-quinolinone
  • 7-fluoro-3-(ethylsulfinyl)-4(1H)-quinolinone

Uniqueness

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is unique due to the specific combination of a fluorine atom and a methylsulfinyl group on the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-fluoro-3-methylsulfinyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-15(14)9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXCGMOIZWOPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CNC2=C(C1=O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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